CEP-28122 mesylate hydrochloride

ALK kinase assay enzymatic inhibition TRF assay

A potent, orally bioavailable ALK inhibitor achieving sustained >90% target inhibition for over 12 hours in vivo at 30 mg/kg p.o. Ideal as a preclinical reference standard for ALK-driven cancer models (ALCL, NSCLC, neuroblastoma). Its lack of potent IGF-1R inhibition distinguishes it from clinical analogs, enabling precise dissection of on-target ALK pharmacodynamics. Procure now for reliable assay validation.

Molecular Formula C29H40Cl2N6O6S
Molecular Weight 671.6 g/mol
Cat. No. B2580781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122 mesylate hydrochloride
Molecular FormulaC29H40Cl2N6O6S
Molecular Weight671.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1
InChIKeyJMEAVNFZOQOQRX-RMJUCTSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CEP-28122 Mesylate Hydrochloride: A Preclinical ALK Inhibitor Reference Standard for Kinase Selectivity and In Vivo Target Engagement


CEP-28122 mesylate hydrochloride (CAS 1354545-57-5) is a diaminopyrimidine-derived, orally bioavailable small molecule that functions as a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) tyrosine kinase [1]. It exhibits robust antitumor activity in ALK-driven experimental models of anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, serving as a well-characterized preclinical reference standard for validating ALK-dependent pharmacodynamic responses .

Why ALK Inhibitor Class Equivalency Does Not Apply to CEP-28122: Evidence of Divergent Mutant Sensitivity and PK/PD Profiles


The ALK inhibitor class exhibits profound functional heterogeneity due to divergent selectivity profiles against clinically relevant resistance mutations (e.g., L1196M, G1202R), vastly different central nervous system (CNS) penetration, and distinct off-target kinase inhibition landscapes that drive differential toxicity [1]. CEP-28122 was developed and profiled prior to the widespread clinical adoption of second-generation agents like alectinib and ceritinib, and its specific combination of high oral bioavailability, sustained >90% target inhibition in vivo for over 12 hours, and the absence of certain off-target liabilities (e.g., potent IGF-1R inhibition) distinguishes its preclinical utility [2]. Interchanging CEP-28122 with a clinical-grade analog without accounting for these specific kinetic and selectivity parameters would invalidate the interpretation of ALK-dependent pharmacodynamic assays in research settings .

Quantitative Evidence Guide for CEP-28122 Mesylate Hydrochloride: Comparative Activity Data for Scientific Selection


In Vitro ALK Enzymatic Potency: Comparable to Alectinib but with Documented Flt4 Off-Target Activity

CEP-28122 mesylate hydrochloride inhibits recombinant ALK kinase activity with an IC50 of 1.9 ± 0.5 nM in a time-resolved fluorescence (TRF) assay, a potency comparable to that reported for alectinib (IC50 = 1.9 nM) . Notably, CEP-28122 also exhibits measurable activity against Flt4 (VEGFR-3) with an IC50 of 46 ± 10 nM, which may have implications for interpreting angiogenesis-related effects in certain preclinical models where this off-target activity could confound ALK-specific interpretation [1].

ALK kinase assay enzymatic inhibition TRF assay

Kinase Selectivity Profile: Differentiated from Ceritinib by Lack of Potent IGF-1R and InsR Inhibition

While comprehensive kinome-wide profiling data for CEP-28122 is not publicly available in the same depth as for FDA-approved ALK inhibitors, key off-target differences have been established. Ceritinib is characterized by potent inhibition of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR), with IC50 values of approximately 8 nM and 7 nM, respectively, and an IGF-1R/ALK selectivity ratio of ~40-fold [1]. In contrast, published data for CEP-28122 does not indicate potent IGF-1R or InsR inhibition [2]. This represents a qualitative distinction in selectivity profile that may impact metabolic endpoints in chronic in vivo studies.

kinase selectivity off-target profiling IGF-1R

Sustained In Vivo Target Engagement: >90% ALK Inhibition Beyond 12 Hours at 30 mg/kg p.o.

CEP-28122 demonstrates a well-characterized in vivo pharmacodynamic (PD) profile. Following a single oral dose of 30 mg/kg in mice bearing ALK-positive tumor xenografts, CEP-28122 achieved substantial inhibition of ALK tyrosine phosphorylation (>90%) that was sustained for more than 12 hours [1]. This quantifies a durable PD response that supports twice-daily dosing schedules achieving complete tumor regressions in preclinical models, and provides a benchmark for researchers validating ALK inhibition in vivo.

pharmacodynamics target engagement in vivo PK/PD

Preclinical Antitumor Efficacy: Dose-Dependent Complete Tumor Regression in ALK-Positive Xenograft Models

In ALK-positive ALCL (Sup-M2) xenografts, oral administration of CEP-28122 at 30 mg/kg twice daily resulted in complete or near-complete tumor regressions [1]. In a separate study design using primary human ALCL tumor grafts, extended treatment for 2 weeks at 55 or 100 mg/kg twice daily led to sustained tumor regression in all mice, with no tumor reemergence observed for more than 60 days after treatment cessation [2]. Importantly, CEP-28122 displayed only marginal antitumor activity against ALK-negative human tumor xenografts under identical dosing regimens, confirming that its efficacy is ALK-dependent and not due to non-specific cytotoxic effects .

antitumor efficacy xenograft model tumor regression

Mutant ALK Activity Context: CEP-28122 Precedes Systematic Profiling of G1202R Resistance Mutations

CEP-28122 was first characterized in 2011, prior to the widespread clinical emergence and systematic profiling of key ALK resistance mutations such as the solvent-front mutation G1202R [1]. While later-generation inhibitors like lorlatinib were specifically designed to maintain potency against G1202R (Ki < 0.1–0.9 nM), no comparable data for CEP-28122 against this or other secondary resistance mutations is available in the primary literature [2]. Consequently, CEP-28122 is most appropriately deployed as a research tool for studies focused on wild-type ALK or in experimental contexts where resistance mutation profiles are not a primary variable.

ALK resistance mutation profiling G1202R

Recommended Research Applications for CEP-28122 Mesylate Hydrochloride Based on Validated Preclinical Evidence


In Vivo PD Benchmarking of ALK Target Engagement in Subcutaneous Xenograft Models

Utilize CEP-28122 mesylate hydrochloride as a reference tool to establish the relationship between oral dose, plasma exposure, and sustained ALK phosphorylation inhibition in ALK-positive xenograft models. The published >90% target inhibition for >12 hours at 30 mg/kg p.o. provides a validated benchmark for calibrating PD assays and confirming on-target drug activity in vivo [1].

In Vitro Selectivity Profiling Against Non-Clinical ALK Inhibitor Comparators

Employ CEP-28122 in biochemical kinase panels as a comparator to newer-generation clinical ALK inhibitors (e.g., alectinib, ceritinib, lorlatinib) to characterize differences in off-target kinase inhibition. The absence of potent IGF-1R/InsR inhibition in CEP-28122 contrasts with ceritinib's profile, enabling dissection of on-target ALK effects versus confounding metabolic pathway interference [2].

Efficacy Studies in ALCL and Neuroblastoma Preclinical Models with Established Dosing Regimens

Apply CEP-28122 in ALK-positive ALCL (e.g., Sup-M2, Karpas-299) and neuroblastoma (e.g., NB-1) xenograft studies using validated oral dosing regimens (30 mg/kg BID or higher) that reproducibly achieve complete/near-complete tumor regression. These models benefit from the compound's well-documented antitumor activity and the availability of ALK-negative controls confirming on-target mechanism specificity .

Negative Control for Studies Requiring ALK Resistance Mutation Profiling

In studies where the goal is to characterize the activity of novel compounds against clinically relevant ALK resistance mutations (e.g., G1202R, L1196M), CEP-28122 should be excluded or used only as a wild-type ALK baseline control due to the absence of published mutant activity data. Substituting CEP-28122 for alectinib or lorlatinib in this context would produce uninterpretable results [3].

Technical Documentation Hub

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